![molecular formula C30H32F3N3O4S2 B394241 4-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-4-YL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE](/img/structure/B394241.png)
4-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-4-YL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-4-YL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a trifluoromethyl group, and a benzenesulfonamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-4-YL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the trifluoromethyl group and the benzenesulfonamide moiety. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of advanced techniques such as chromatography for purification.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-4-YL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-4-YL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 4-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-4-YL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- This compound
- This compound
These compounds share similar structural elements but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C30H32F3N3O4S2 |
|---|---|
Molecular Weight |
619.7g/mol |
IUPAC Name |
4-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C30H32F3N3O4S2/c1-5-35(6-2)42(37,38)25-13-11-22(12-14-25)26-20-41-29(34-24-9-7-8-23(19-24)30(31,32)33)36(26)17-16-21-10-15-27(39-3)28(18-21)40-4/h7-15,18-20H,5-6,16-17H2,1-4H3 |
InChI Key |
AAHGZXZWQFYNQR-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC(=C3)C(F)(F)F)N2CCC4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC(=C3)C(F)(F)F)N2CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


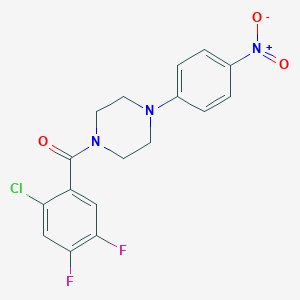
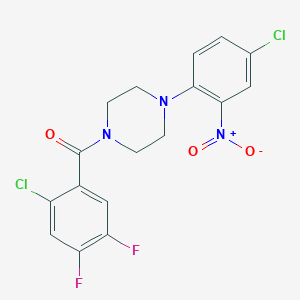
![3-Benzyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B394164.png)
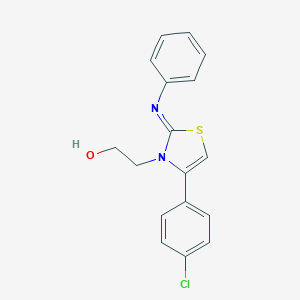
![4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B394168.png)

![N-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE](/img/structure/B394172.png)
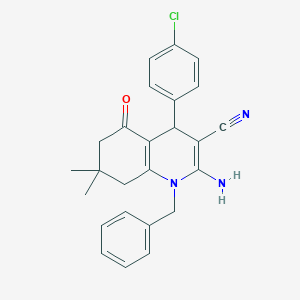
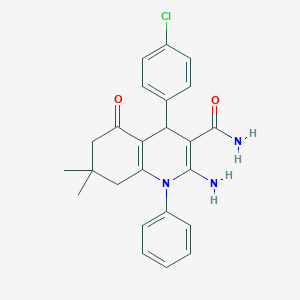

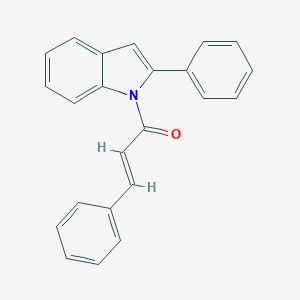
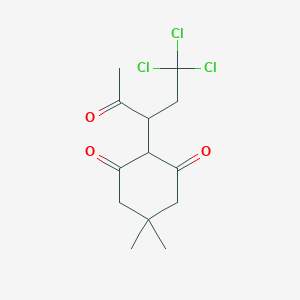
![N-cyclohexyl-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B394181.png)
![4-methyl-2-[(4-methylpiperidin-1-yl)methyl]-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B394182.png)
